
4-(3-BOC-Aminophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-BOC-Aminophenyl)-2-formylphenol, 95% is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. Its structure is composed of an aromatic ring, a phenyl group, and a formyl group. It is a white crystalline solid that has a melting point of 105-106 °C. It has a molecular weight of 243.3 g/mol and a density of 1.2 g/cm3.
Aplicaciones Científicas De Investigación
4-(3-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a chemical intermediate in the production of pharmaceuticals, and as a catalyst in various reactions. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, it is used in the synthesis of polymers and in the development of new materials.
Mecanismo De Acción
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-formylphenol, 95% is based on the presence of the formyl group. This group can undergo nucleophilic addition reactions with amines, thiols, and other nucleophiles. This allows the compound to be used in the synthesis of a variety of molecules.
Biochemical and Physiological Effects
4-(3-BOC-Aminophenyl)-2-formylphenol, 95% does not have any known biochemical or physiological effects. It is a synthetic compound and does not have any known metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-BOC-Aminophenyl)-2-formylphenol, 95% in laboratory experiments include its high purity and low cost. Additionally, it is a stable compound and is relatively easy to handle. The major limitation of using this compound is that it requires multiple steps for its synthesis, which can be time-consuming and costly.
Direcciones Futuras
Future research on 4-(3-BOC-Aminophenyl)-2-formylphenol, 95% may include the development of more efficient and cost-effective synthesis methods, the investigation of its reactivity with other compounds, and the study of its potential applications in the development of new materials. Additionally, further research may be conducted on its mechanism of action and its potential biochemical and physiological effects.
Métodos De Síntesis
4-(3-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-aminophenol with 3-bromopropionic acid in the presence of anhydrous potassium carbonate and pyridine to form 4-(3-bromopropionyl)-2-aminophenol. This intermediate is then reacted with formic acid in the presence of a base such as sodium hydroxide to form the desired product, 4-(3-BOC-Aminophenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
tert-butyl N-[3-(3-formyl-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-12(10-15)13-7-8-16(21)14(9-13)11-20/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAXLADCMAJQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

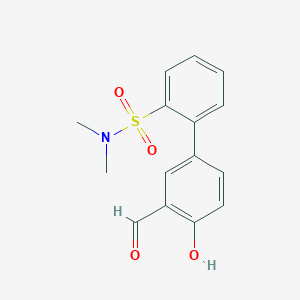
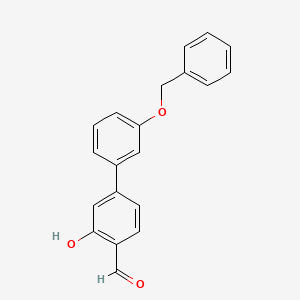

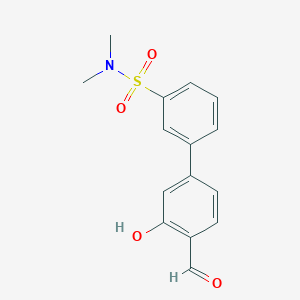
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)

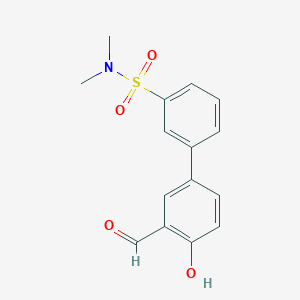

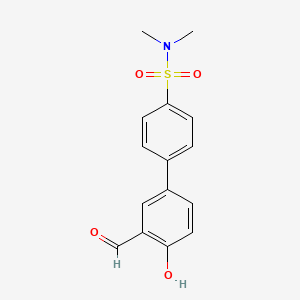

![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
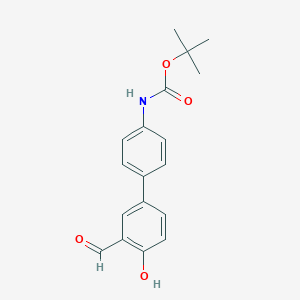
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)